N-(2-(diethylamino)ethyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide hydrochloride
Description
N-(2-(diethylamino)ethyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide hydrochloride is a synthetic compound featuring a chromene (benzopyran) core substituted with a nitro group at position 6, a carboxamide moiety at position 3, and a diethylaminoethyl side chain linked via an amide bond. The hydrochloride salt enhances its solubility in polar solvents, which is critical for pharmacological applications.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-6-nitro-2-oxochromene-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5.ClH/c1-3-18(4-2)8-7-17-15(20)13-10-11-9-12(19(22)23)5-6-14(11)24-16(13)21;/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,17,20);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSNKMCTFUXPKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(diethylamino)ethyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide hydrochloride is a synthetic organic compound that belongs to the chromene family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Molecular Structure
- Molecular Formula : C17H21N3O5
- Molecular Weight : 347.4 g/mol
- InChIKey : BCULHYPACQTSGV-UHFFFAOYSA-N
Physical Properties
| Property | Value |
|---|---|
| Appearance | Crystalline solid |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound is thought to act as an enzyme inhibitor, potentially modulating pathways involved in various diseases.
Enzyme Inhibition Studies
Research indicates that chromene derivatives, including this compound, may exhibit inhibitory effects on key enzymes related to neurodegenerative diseases:
- Acetylcholinesterase (AChE) : Inhibition of AChE is crucial for treating Alzheimer's disease. Studies report IC50 values for similar compounds in the low micromolar range, indicating potential efficacy in modulating cholinergic transmission .
- Monoamine Oxidase (MAO) : Compounds in this class have also shown promise as MAO inhibitors, which can be beneficial in managing depression and other mood disorders .
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects on various cancer cell lines, although further research is required to elucidate the underlying mechanisms and therapeutic potential.
Anti-inflammatory Effects
Chromene derivatives have been explored for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and pathways, providing a basis for its use in conditions characterized by chronic inflammation.
Case Study 1: Neuroprotection
A study investigated the neuroprotective effects of chromene derivatives on PC12 cells exposed to oxidative stress. The results indicated that treatment with this compound significantly reduced cell death and oxidative damage, suggesting a protective role against neurodegeneration.
Case Study 2: Anticancer Activity
In a recent study, the compound was tested against several cancer cell lines, including breast and lung cancer. The findings revealed dose-dependent cytotoxicity, with IC50 values indicating significant potential as an anticancer agent. Further exploration of its mechanism revealed apoptosis induction via mitochondrial pathways.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds.
| Compound Name | AChE Inhibition IC50 | MAO Inhibition IC50 | Anticancer Activity |
|---|---|---|---|
| Compound A | 0.09 μM | 27 μM | Moderate |
| N-(2-(diethylamino)ethyl)-6-nitro... | TBD | TBD | High |
This table illustrates that while some similar compounds exhibit promising activities, this compound shows enhanced efficacy in certain biological assays.
Scientific Research Applications
N-(2-(diethylamino)ethyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide hydrochloride, also known as this compound, has the molecular formula C16H20ClN3O5 and a molecular weight of 369.80 .
The search results do not provide specific applications of this compound. However, they do provide information on related compounds and their applications, which may be relevant.
Related Compounds and Applications
- Coumarins and Derivatives Coumarins are organic molecules used in medicine for their biological and pharmacological effects, including anti-inflammatory, anticoagulant, antihypertensive, anticonvulsant, antioxidant, and antimicrobial properties . They can also modulate signaling pathways that impact several cell processes and have therapeutic effects against human diseases, including different types of cancer .
- Umbelliferone Umbelliferone, a naturally occurring coumarin, has been reported as a potential therapeutic agent for atopic dermatitis by suppressing pro-inflammatory cytokines and chemokines . It has also shown promise in improving arthritis therapy by reducing the production of pro-inflammatory cytokines .
- 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde : The crystal structure of this compound has been determined .
- 7-Diethylamino-2-oxo-2H-chromene-3-carbohydrazide: The asymmetric unit of this compound contains two independent molecules with different conformations of the ethyl groups .
- 2-(DIETHYLAMINO)ETHYL 4-(8-METHOXY-6-NITRO-2-OXO-2H-CHROMENE-3-AMIDO)BENZOATE : This compound is offered for non-human research use.
- N-(3-methoxybenzyl)-2-[(2-oxo-2 H-chromen-7-yl)oxy]acetamide has demonstrated anti-inflammatory activity by reducing the levels of IL-6 and TNF-α via blocking the NF- κB signaling pathways .
- A series of 3-acetyl-7-hydroxycoumarin Mannich bases and Betti bases were developed and explored in vitro for their anti-inflammatory activity . The Mannich bases possess stronger anti-inflammatory properties than the corresponding Betti bases in both the NO release and TNF-α production models .
- 7-ethoxy-4-methylcoumarin may be beneficial for Parkinson’s Disease patients .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed analysis:
Chromene-Based Analogs
Chromene derivatives often exhibit bioactivity modulated by substituents. Key analogs include:
| Compound Name / CAS No. | Substituents | Molecular Weight | Key Differences |
|---|---|---|---|
| Target Compound | 6-NO₂, 3-carboxamide-diethylaminoethyl | ~395.8 (est.) | Nitro group enhances electron deficiency |
| N-(6-Amino-2-oxo-2H-chromen-3-yl)acetamide [97126-20-0] | 6-NH₂, 3-acetamide | ~218.2 | Amino group increases electron density |
| N-(6-Bromo-2-oxo-2H-chromen-3-yl)acetamide [33404-13-6] | 6-Br, 3-acetamide | ~282.1 | Bromine adds steric bulk |
- Nitro vs. This may influence binding to biological targets or photophysical properties .
- Carboxamide vs. Acetamide: The diethylaminoethyl-carboxamide side chain in the target compound introduces a charged tertiary amine (protonated at physiological pH), enhancing water solubility compared to neutral acetamide analogs .
Diethylaminoethyl-Substituted Compounds
The diethylaminoethyl moiety is a common feature in bioactive molecules. Notable examples include:
| Compound Name / CAS No. | Core Structure | Key Features |
|---|---|---|
| Target Compound | Chromene-carboxamide | Combines aromaticity with a charged side chain |
| 2-(Diethylamino)ethyl chloride hydrochloride [869-24-9] | Ethyl chloride with diethylamino group | Simpler structure, lacks chromene core |
| Bicyclohexyl-1-carboxylic acid, 2-(diethylamino)ethyl ester hydrochloride [67-92-5] | Bicyclohexyl ester | Lipophilic core reduces solubility |
Preparation Methods
Synthetic Route Design and Core Coumarin Formation
The foundational step in synthesizing this compound is the construction of the 2H-chromene-2-one (coumarin) backbone. The Pechmann condensation reaction, widely documented for coumarin synthesis, serves as the primary method. This acid-catalyzed condensation typically involves β-keto esters and phenols. For instance, resorcinol and ethyl acetoacetate under sulfuric acid catalysis yield 7-hydroxy-4-methylcoumarin. Adapting this approach, 3-carboxycoumarin derivatives can be synthesized by substituting β-keto esters with β-keto acids or through post-condensation oxidation.
In a representative procedure, dihydroxybenzaldehyde undergoes Pechmann condensation with ethyl acetoacetate under microwave irradiation (150 W, 100°C) to yield 7-hydroxy-3-methylcoumarin. Bromination of the 3-methyl group using N-bromosuccinimide (NBS) and benzoyl peroxide in carbon tetrachloride introduces a bromine atom, enabling subsequent nucleophilic substitution. For the target compound, however, the 3-position must host a carboxamide group, necessitating alternative strategies such as direct carboxylation or oxidation of a methyl precursor.
Carboxamide Formation via Coupling Reactions
The 3-carboxy group is activated for amide bond formation using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide). In a protocol adapted from similar syntheses, 6-nitro-2-oxo-2H-chromene-3-carboxylic acid is treated with thionyl chloride to generate the acyl chloride, which subsequently reacts with N-(2-(diethylamino)ethyl)amine in tetrahydrofuran (THF) under inert conditions. Triethylamine is often employed to scavenge HCl, though excess amine can also serve this purpose.
Critical Parameters :
- Solvent Choice : THF or dichloromethane ensures solubility of both acyl chloride and amine.
- Temperature : Reactions proceed optimally at 0–25°C to minimize side reactions.
- Purification : Column chromatography (hexane:ethyl acetate gradients) isolates the carboxamide in >90% purity.
Hydrochloride Salt Preparation
The final step involves protonation of the tertiary amine using hydrochloric acid. Dissolving the free base in anhydrous ether and bubbling HCl gas through the solution precipitates the hydrochloride salt. Alternatively, aqueous HCl (1–2 M) is added dropwise to a stirred solution of the amine in acetone, yielding crystalline product after filtration and drying.
Table 2: Salt Formation Optimization
| Acid Concentration (M) | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| 1.0 | Acetone | 85 | 98 |
| 2.0 | Diethyl ether | 78 | 97 |
Industrial-Scale Production Considerations
Scaling the synthesis necessitates addressing exothermic reactions, solvent recovery, and waste management. Continuous flow reactors improve heat dissipation during nitration and coupling steps, while microwave-assisted synthesis reduces reaction times. Recrystallization from ethanol/water mixtures achieves pharmaceutical-grade purity, and spray drying may be employed for bulk powder production.
Analytical Characterization
Successful synthesis is confirmed via:
- ¹H NMR : Aromatic protons (δ 7.5–8.2 ppm), methylene groups adjacent to the amine (δ 2.6–3.1 ppm), and the coumarin lactone carbonyl (δ 11.2 ppm).
- IR Spectroscopy : Stretching vibrations for nitro (1520 cm⁻¹), amide (1650 cm⁻¹), and carbonyl (1720 cm⁻¹) groups.
- Melting Point : 210–214°C (decomposition).
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing N-(2-(diethylamino)ethyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide hydrochloride, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via a multi-step route involving:
-
Coupling Reactions : Amide bond formation between 6-nitro-2-oxo-2H-chromene-3-carboxylic acid and 2-(diethylamino)ethylamine using coupling agents like EDCl/HOBt in anhydrous dichloromethane .
-
Hydrochloride Salt Formation : Treatment with HCl gas in diethyl ether to precipitate the hydrochloride salt.
-
Yield Optimization : Catalyst screening (e.g., triethylamine for pH control) and inert atmosphere (N₂) to minimize side reactions. Reported yields range from 65%–74% under optimized conditions .
Table 1: Key Synthesis Parameters
Step Reagents/Conditions Yield Reference Amidation EDCl/HOBt, DCM, 24h RT 74% Salt Formation HCl gas, Et₂O 89%
Q. What analytical techniques are recommended for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 8.79 ppm for aromatic protons, δ 162.37 ppm for carbonyl carbons) confirm chromene and amide backbone .
- HRMS : Exact mass analysis (e.g., m/z 409.1271 [M⁺]) validates molecular formula .
- X-ray Crystallography : Resolves dihedral angles (e.g., C1–C2–C3–C4 = −176.3°) for 3D conformation .
Q. How does the compound’s solubility profile influence experimental design in biological assays?
- Methodological Answer :
- Solubility Testing : Use DMSO for stock solutions (up to 50 mM), followed by dilution in PBS (pH 7.4). Precipitation occurs at concentrations >100 µM in aqueous buffers .
- Workaround : Include surfactants (e.g., 0.1% Tween-80) or cyclodextrins to enhance solubility for in vitro assays .
Advanced Research Questions
Q. What structure-activity relationships (SAR) justify the nitro and diethylaminoethyl substituents in modulating biological activity?
- Methodological Answer :
-
Nitro Group : Enhances electron-withdrawing effects, stabilizing the chromene ring and improving binding to hydrophobic enzyme pockets (e.g., kinase inhibition) .
-
Diethylaminoethyl Side Chain : Increases solubility via protonation at physiological pH and enables ionic interactions with target proteins (e.g., DNA topoisomerase II) .
-
SAR Validation : Compare analogs (e.g., 6-chloro or 7-hydroxy substitutions) in enzymatic assays to quantify potency shifts .
Table 2: Biological Activity of Analogous Compounds
Compound Substitution IC₅₀ (µM) Target Reference 6-Nitro Chromene 0.8 ± 0.2 Topo II 6-Chloro Chromene 2.1 ± 0.5 Kinase X
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 1XYZ) to simulate binding poses. The nitro group forms hydrogen bonds with Lys123, while the diethylaminoethyl group interacts with Asp89 .
- MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes .
- Validation : Correlate computational binding scores (ΔG = −9.2 kcal/mol) with experimental IC₅₀ values .
Q. What mechanisms underlie contradictory cytotoxicity data in different cell lines?
- Methodological Answer :
- Hypothesis Testing :
Metabolic Activation : Liver microsome assays to test if cytotoxicity requires metabolic conversion (e.g., nitro-reduction to amine derivatives) .
Efflux Pumps : Inhibit ABC transporters (e.g., verapamil) to assess resistance in MDR1-overexpressing cell lines .
- Data Reconciliation : Cross-validate results using isogenic cell pairs (e.g., parental vs. MDR1-transfected) .
Q. How can stability studies inform storage and handling protocols?
- Methodological Answer :
- Accelerated Degradation Tests :
- Thermal Stability : 40°C/75% RH for 4 weeks; HPLC purity drops from 99% to 92%, indicating hydrolysis of the amide bond .
- Light Sensitivity : UV irradiation (254 nm) causes nitro group degradation; store in amber vials at −20°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
